7-O-Desmethyl terazosin

Übersicht

Beschreibung

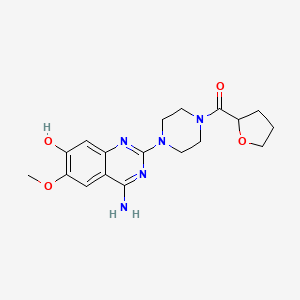

“7-O-Desmethyl terazosin” is a derivative of Terazosin . Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent used in the treatment of symptomatic benign prostatic hyperplasia and management of hypertension . It blocks adrenaline’s action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate .

Synthesis Analysis

A study has been conducted where a series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 . Among them, compound 12b was obtained with the best Pgk1 agonistic activity and neuroprotective activity .

Molecular Structure Analysis

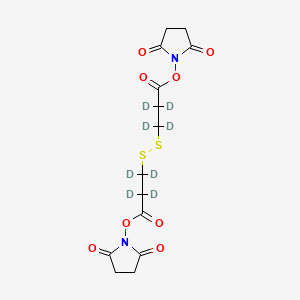

The molecular formula of “this compound” is C18H23N5O4 . The average mass is 373.406 Da and the monoisotopic mass is 373.175018 Da . A study used mass spectrometry (MS) and thermal analyses (TA) to investigate the fragmentation decomposition pathways of terazosin and confirmed by semi-empirical molecular orbital (MO) calculation .

Chemical Reactions Analysis

The fragmentation decomposition pathways of terazosin were investigated using mass spectrometry (MS) and thermal analyses (TA), and confirmed by semi-empirical molecular orbital (MO) calculation . These calculations included bond length, bond order, partial charge distribution, ionization energy, and heats of formation .

Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C18H23N5O4 . The average mass is 373.406 Da and the monoisotopic mass is 373.175018 Da .

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Terazosin

Researchers have developed various analytical methods to determine terazosin in different matrices, including biological samples. This is crucial for monitoring the drug's concentration in the body and ensuring therapeutic efficacy and safety. For instance, spectrophotometry, high-performance liquid chromatography (HPLC), and electroanalytical methods are among the techniques employed to quantify terazosin. Such methodologies facilitate understanding the pharmacokinetics and therapeutic monitoring of terazosin and, by extension, its metabolites like 7-O-Desmethyl terazosin (Shrivastava, 2013).

Interaction with Proteins and Enzymatic Activity

The interaction between terazosin and proteins such as serum albumin has been studied to understand the drug's pharmacodynamics and distribution within the body. Such interactions can influence the drug's bioavailability and effectiveness. Synchronous fluorescence determination methods have been applied to study these interactions, offering insights into the drug's behavior in physiological conditions and its binding constants with proteins (Jiang, Gao, & He, 2002).

Cellular and Molecular Effects

Terazosin has been shown to induce apoptosis in prostate cancer cells, an effect that is independent of its adrenergic receptor-blocking capabilities. This suggests terazosin may have potential therapeutic applications beyond its primary use. Studies have explored its effects on cell viability, cell cycle arrest, and apoptosis induction in cancer cell lines. The mechanisms underlying these effects, including the inhibition of proteasome activity and alterations in the levels of ubiquitinated proteins, provide a basis for investigating terazosin's anticancer potential. Such research could extend to its metabolites, possibly including this compound, to evaluate their therapeutic implications (Li et al., 2014).

Wirkmechanismus

Target of Action

7-O-Desmethyl terazosin is a metabolite of terazosin, which is a quinazoline derivative alpha-1-selective adrenergic blocking agent . The primary targets of terazosin are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow .

Mode of Action

Terazosin blocks adrenaline’s action on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate . The relaxation of these muscles leads to a decrease in blood pressure and an improvement in urinary flow .

Biochemical Pathways

The inhibition of alpha-1-adrenoceptors by terazosin affects the vasoconstriction pathway . By blocking these receptors, terazosin prevents the constriction of blood vessels, thereby lowering blood pressure . Additionally, it improves urinary flow by relaxing the smooth muscle in the prostate .

Pharmacokinetics

Terazosin exhibits rapid and complete absorption when administered orally . It undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of terazosin are excreted in the urine . The plasma and renal clearances are 80 and 10 ml per minute, respectively . The mean beta-phase half-life is approximately 12 hours .

Result of Action

The action of terazosin results in the lowering of blood pressure and the improvement of urinary flow . This makes it an effective treatment for hypertension and benign prostatic hyperplasia (BPH) .

Action Environment

The action of terazosin can be influenced by various environmental factors. For instance, the presence of food can delay the time to peak plasma concentration by about 40 minutes . Additionally, the plasma clearance of terazosin was found to decrease by 31.7% in patients aged 70 years and above . Therefore, age and diet can influence the action, efficacy, and stability of terazosin .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

7-O-Desmethyl terazosin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. One of the key interactions is with the enzyme phosphoglycerate kinase 1 (PGK1), which is involved in glycolysis. This compound binds to PGK1 and can enhance its activity, leading to increased adenosine triphosphate (ATP) levels . This interaction is particularly interesting because it suggests a potential therapeutic role for this compound in conditions where energy metabolism is impaired, such as neurodegenerative diseases.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to enhance energy metabolism by increasing the activity of phosphoglycerate kinase 1, leading to higher ATP levels . This enhancement in energy metabolism can slow disease progression in models of neurodegenerative diseases such as Parkinson’s disease and amyotrophic lateral sclerosis . Additionally, this compound has been observed to protect motor neurons from oxidative stress-induced cell death and improve motor phenotypes in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of phosphoglycerate kinase 1, enhancing its enzymatic activity and increasing ATP production . This binding interaction introduces a bypass pathway that accelerates product release, thereby increasing the rate of enzymatic phosphotransfer at low concentrations . Additionally, this compound has been shown to modulate gene expression, particularly genes involved in energy metabolism and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can vary depending on the concentration and duration of exposure. Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic treatment of neurodegenerative diseases . High concentrations of this compound can inhibit the activity of phosphoglycerate kinase 1, indicating a biphasic dose-response relationship .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound enhances energy metabolism and provides neuroprotection . At high doses, it can inhibit the activity of phosphoglycerate kinase 1 and potentially lead to adverse effects . Studies have shown that this compound can suppress acetaminophen-induced acute liver injury in animal models by modulating gene expression and improving liver function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy metabolism. It interacts with the enzyme phosphoglycerate kinase 1, which catalyzes the reversible phosphotransfer from 1,3-bisphosphoglycerate to adenosine diphosphate, producing 3-phosphoglycerate and ATP . This interaction enhances glycolysis and increases ATP levels, which is crucial for cellular energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters. Studies have shown that this compound can accumulate in specific tissues, particularly those with high metabolic activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in glycolysis . Additionally, this compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. This localization is essential for its role in enhancing energy metabolism and providing neuroprotection .

Eigenschaften

IUPAC Name |

[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNJMTXWORLPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105356-90-9 | |

| Record name | 7-O-Desmethyl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-O-DESMETHYL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WF0NM23D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)

![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)

![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)

![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)

![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)

![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)